Cas no 23828-06-0 (Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt)

Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Chemical and Physical Properties
Names and Identifiers
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- 2-7-Bradykinin (9CI)
- Bradykinin (2-7)
- H-PRO-PRO-GLY-PHE-SER-PRO-OH
- bradykinin fragment 2-7
- L-Pro-L-Pro-Gly-L-Phe-L-Ser-L-Pro-OH
- L-PRO-PRO-GLY-PHE-SER-PRO
- PRO-PRO-GLY-PHE-SER-PRO
- Pro-Pro-Gly-Phe-Ser-Pro-OH
- (2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
- (S)-1-((S)-3-hydroxy-2-((S)-3-phenyl-2-(2-((S)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetamido)propanamido)propanoyl)pyrrolidine-2-carboxylic acid
- 23828-06-0
- Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
-
- Inchi: InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1
- InChI Key: ACXPKKAGSGSMMJ-VUBDRERZSA-N
- SMILES: OC[C@@H](C(N1CCC[C@H]1C(O)=O)=O)NC([C@@H](NC(CNC([C@@H]2CCCN2C([C@@H]3CCCN3)=O)=O)=O)CC4=CC=CC=C4)=O
Computed Properties
- Exact Mass: 600.29100
- Monoisotopic Mass: 600.29076226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 43
- Rotatable Bond Count: 17
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 198Ų
Experimental Properties
- Water Partition Coefficient: Soluble in water at 1mg/ml
- PSA: 197.48000
- LogP: -0.49690
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Security Information
- Storage Condition:-15°C
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B284495-10mg |
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt |
23828-06-0 | 10mg |
$ 1180.00 | 2022-06-07 | ||
TRC | B284495-5mg |
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt |
23828-06-0 | 5mg |
$ 740.00 | 2022-06-07 | ||
TRC | B284495-2.5mg |
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt |
23828-06-0 | 2.5mg |
$ 380.00 | 2022-06-07 | ||
AAPPTec | P001385-10mg |
Bradykinin (2-7) |
23828-06-0 | 10mg |
$255.00 | 2024-07-20 | ||
A2B Chem LLC | AF29589-5mg |
H-PRO-PRO-GLY-PHE-SER-PRO-OH |
23828-06-0 | 5mg |
$283.00 | 2024-04-20 | ||
AAPPTec | P001385-25mg |
Bradykinin (2-7) |
23828-06-0 | 25mg |
$510.00 | 2024-07-20 | ||
AAPPTec | P001385-5mg |
Bradykinin (2-7) |
23828-06-0 | 5mg |
$155.00 | 2024-07-20 | ||
A2B Chem LLC | AF29589-25mg |
H-PRO-PRO-GLY-PHE-SER-PRO-OH |
23828-06-0 | 25mg |
$700.00 | 2024-04-20 | ||
A2B Chem LLC | AF29589-10mg |
H-PRO-PRO-GLY-PHE-SER-PRO-OH |
23828-06-0 | 10mg |
$400.00 | 2024-04-20 |
Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt
Professional Introduction to Bradykinin (2-7) Acetate Salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH Acetate Salt (CAS No. 23828-06-0)
Bradykinin (2-7) acetate salt, with the chemical name H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt, is a synthetic derivative of the peptide bradykinin. This compound, identified by its CAS number CAS No. 23828-06-0, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Bradykinin, a nonapeptide, plays a crucial role in the regulation of blood pressure, inflammation, and pain perception. The modified form, Bradykinin (2-7) acetate salt, has been engineered to enhance its stability and bioavailability, making it a valuable tool in both academic research and drug development.
The structure of Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt consists of a sequence of amino acids that mimic the natural peptide but with modifications to improve its pharmacokinetic profile. The addition of an acetate salt form not only increases solubility but also extends its half-life in biological systems. This modification has been particularly useful in experimental settings where prolonged activity is desired without the need for frequent dosing.
Recent studies have highlighted the importance of bradykinin derivatives in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry has demonstrated that derivatives of bradykinin can serve as potent inhibitors of angiotensin-converting enzyme (ACE), which is a key enzyme in regulating blood pressure. The modified peptide, Bradykinin (2-7) acetate salt, has shown promise in preclinical trials for its ability to lower blood pressure without the side effects associated with traditional ACE inhibitors.
In addition to its cardiovascular applications, Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt has been explored for its potential role in pain management. Bradykinin is known to stimulate nociceptors, which are sensory nerve endings involved in transmitting pain signals. By modulating bradykinin activity, researchers have been able to develop compounds that can either enhance or inhibit pain perception. The acetate salt form has been found to be particularly effective in these contexts due to its improved stability and bioavailability.
The synthesis of Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt involves a series of chemical reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to ensure high yield and purity. These techniques allow for the efficient production of complex peptides like this one, which would be otherwise challenging to obtain using traditional synthetic methods.
The pharmacological properties of Bradykinin (2-7) acetate salt have been further investigated in various animal models. Studies have shown that this compound can modulate inflammatory responses by interacting with specific receptors on immune cells. This interaction leads to a cascade of intracellular signaling events that ultimately result in reduced inflammation and pain. The acetate salt form has been found to enhance these effects while minimizing off-target interactions, making it a promising candidate for future clinical applications.
The development of targeted therapies for chronic diseases has been revolutionized by the use of peptide derivatives like Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt. By leveraging the body's natural biochemical pathways, researchers have been able to design compounds that can precisely target disease mechanisms without affecting healthy tissues. This approach has led to significant advancements in treating conditions such as hypertension, inflammation-related disorders, and chronic pain syndromes.
The future prospects for Bradykinin (2-7) acetate salt are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic indications. Innovations in drug delivery systems are also being explored to enhance the efficacy and reduce the dosing frequency of this compound. As our understanding of peptide biochemistry continues to evolve, it is likely that additional derivatives will be developed that offer even greater therapeutic benefits.
In conclusion, Bradykinin (2-7) acetate salt H-Pro-Pro-Gly-Phe-Ser-Pro-OH acetate salt represents a significant advancement in the field of peptidergic drug development. Its unique structure and improved pharmacokinetic properties make it a valuable tool for both research and clinical applications. As further studies continue to uncover its potential benefits, this compound is poised to play a crucial role in the treatment of various human diseases.
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